Ozagrel impurity III
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ozagrel impurity III is a chemical compound that is often encountered as an impurity in the synthesis of ozagrel, a thromboxane A2 synthase inhibitor. Ozagrel is primarily used in the treatment of cerebral thrombosis and other thrombotic diseases. The presence of impurities like this compound is critical to monitor and control, as they can affect the efficacy and safety of the pharmaceutical product.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Ozagrel impurity III involves the reaction of 4-bromomethyl methyl cinnamic acid methyl ester with sodium methoxide in methanol. The mixture is stirred at room temperature for 2-16 hours to ensure complete reaction. The resulting mixture is then concentrated using vacuum rotary evaporation and purified by column chromatography .
Industrial Production Methods
In an industrial setting, the preparation of this compound follows similar steps but on a larger scale. The use of automated systems for stirring, evaporation, and chromatography ensures consistency and efficiency in the production process. The industrial methods also incorporate stringent quality control measures to ensure the purity and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ozagrel impurity III undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of products, including halogenated compounds.
Applications De Recherche Scientifique
Ozagrel impurity III has several scientific research applications:
Chemistry: Used as a reference standard in the analysis and quality control of ozagrel.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its effects on thromboxane A2 synthase and its potential therapeutic applications.
Industry: Used in the development and optimization of synthetic routes for ozagrel and related compounds.
Mécanisme D'action
The mechanism of action of Ozagrel impurity III is closely related to its parent compound, ozagrel. It inhibits thromboxane A2 synthase, an enzyme involved in the production of thromboxane A2, a potent vasoconstrictor and promoter of platelet aggregation. By inhibiting this enzyme, this compound helps to reduce thrombus formation and improve blood flow .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ozagrel: The parent compound, used as a thromboxane A2 synthase inhibitor.
Paeonol: A compound with similar antiplatelet aggregation activities.
Fasudil: Another compound used in combination with ozagrel for treating cerebral vasospasm.
Uniqueness
Ozagrel impurity III is unique in its specific structure and its role as an impurity in the synthesis of ozagrel. Its presence and concentration need to be carefully monitored to ensure the safety and efficacy of the pharmaceutical product. Unlike its parent compound, this compound is primarily used in research and quality control rather than as a therapeutic agent.
Propriétés
Formule moléculaire |
C13H16O2 |
---|---|
Poids moléculaire |
204.26 g/mol |
Nom IUPAC |
ethyl (Z)-4-(4-methylphenyl)but-3-enoate |
InChI |
InChI=1S/C13H16O2/c1-3-15-13(14)6-4-5-12-9-7-11(2)8-10-12/h4-5,7-10H,3,6H2,1-2H3/b5-4- |
Clé InChI |
BEJIEHFBXSHROL-PLNGDYQASA-N |
SMILES isomérique |
CCOC(=O)C/C=C\C1=CC=C(C=C1)C |
SMILES canonique |
CCOC(=O)CC=CC1=CC=C(C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.